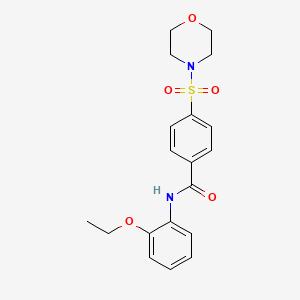

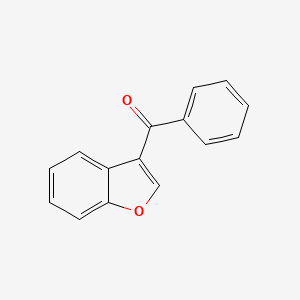

![molecular formula C17H15N3O6 B5592163 4-{2-[(4-methyl-2-nitrophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592163.png)

4-{2-[(4-methyl-2-nitrophenoxy)acetyl]carbonohydrazonoyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including methylation, acylation, and condensation reactions. For instance, a series of liquid crystal intermediates were synthesized from 4-phenylphenol via similar methods, showcasing the complexity and meticulous conditions required for such chemical syntheses (Dou Qing, 2000).

Molecular Structure Analysis

Structural analysis of similar compounds reveals intricate molecular arrangements. For example, the crystal structure of benzoic acid 4-nitrobenzylidenhydrazide demonstrated a non-planar structure with substituents at the azomethine N-C bond in E-position, highlighting the complexity and the detailed three-dimensional arrangement of atoms within such molecules (Y. Chumakov et al., 2005).

Chemical Reactions and Properties

Compounds in this category often exhibit a range of chemical behaviors, including reactivity towards nitration, acylation, and reduction. The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, for instance, involved nitration and reduction steps, indicative of the reactive nature of these compounds (D. Lomov, 2019).

Physical Properties Analysis

The physical properties of such compounds can vary widely but often include details about their crystalline state, melting points, and solubility. The study of benzoic acid derivatives, for instance, provided insights into their layered crystalline structures and interactions within these layers (Y. Chumakov et al., 2005).

Applications De Recherche Scientifique

Water Purification

Purification of Water with Near-U.V. Illuminated Suspensions of Titanium Dioxide explores the use of benzoic acid derivatives in the purification of water. Benzoic acid, among other solutes, was studied for its oxidation to carbon dioxide when exposed to near ultraviolet light in aqueous suspensions of TiO2, highlighting a potential application in water treatment technologies (Matthews, 1990).

Drug Design

Relationship Structure - Activity. Phenolic Group And Aromatic Electron- Withdrawing Effect Of Substituents As Pharmacophores For The Antipyretic Activity discusses the synthesis and characterization of 2-hydroxy-5-nitro benzoic acid derivatives from acetyl salicylic acid (aspirin) and evaluates their in vivo antipyretic activities. This research indicates that modifications to the benzoic acid structure can significantly alter biological activity, suggesting a pathway for the design of new pharmaceuticals (Molisho, 2015).

Organic Synthesis and Polymerization

Enzymatic Oxidative Polymerization of Para‐imine Functionalized Phenol Catalyzed by Horseradish Peroxidase reports on the polymerization of a para-imine functionalized phenol derivative, which could be related to the chemical structure of interest, showing applications in creating novel polymers with potential for advanced materials development (Kumbul et al., 2015).

Analytical Chemistry

Preconcentration and Solid Phase Extraction Method for the Determination of Co, Cu, Ni, Zn, and Cd utilizes a synthesized compound similar to benzoic acid derivatives for solid-phase extraction (SPE) and determination of metals in environmental and biological samples, demonstrating the utility of such compounds in enhancing analytical methods (Kiran et al., 2007).

Environmental Science

New Insight into Adsorption Mechanism of Ionizable Compounds on Carbon Nanotubes investigates the adsorption of benzoic acid and related compounds on carbon nanotubes, providing insights into environmental applications such as pollution remediation and water treatment technologies (Li et al., 2013).

Propriétés

IUPAC Name |

4-[(E)-[[2-(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c1-11-2-7-15(14(8-11)20(24)25)26-10-16(21)19-18-9-12-3-5-13(6-4-12)17(22)23/h2-9H,10H2,1H3,(H,19,21)(H,22,23)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISVAIRRIHYEHC-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

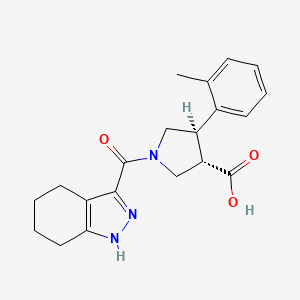

![N-{2-[(dimethylamino)methyl]benzyl}-4-hydroxy-N-methyl-2-(3-methylphenyl)pyrimidine-5-carboxamide](/img/structure/B5592095.png)

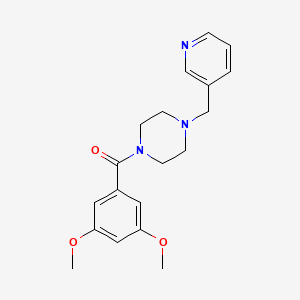

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)

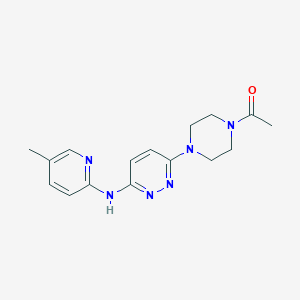

![3-benzyl-5,6-dimethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B5592103.png)

![1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5592117.png)

![N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)

![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)

![N,N-diisobutyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5592171.png)

![1,9-dioxaspiro[5.5]undec-4-yl{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}amine](/img/structure/B5592191.png)